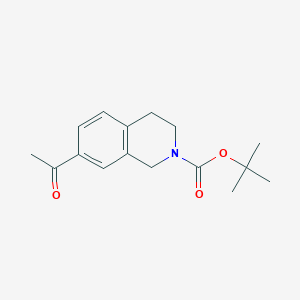

tert-Butyl 7-acetyl-3,4-dihydroisoquinoline-2(1H)-carboxylate

Description

Properties

CAS No. |

149353-74-2 |

|---|---|

Molecular Formula |

C16H21NO3 |

Molecular Weight |

275.34 g/mol |

IUPAC Name |

tert-butyl 7-acetyl-3,4-dihydro-1H-isoquinoline-2-carboxylate |

InChI |

InChI=1S/C16H21NO3/c1-11(18)13-6-5-12-7-8-17(10-14(12)9-13)15(19)20-16(2,3)4/h5-6,9H,7-8,10H2,1-4H3 |

InChI Key |

XQDUJZWTJFNNGP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC2=C(CCN(C2)C(=O)OC(C)(C)C)C=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 7-acetyl-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multi-step organic reactions. One common method might include:

Formation of the Isoquinoline Core: This can be achieved through Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

Acetylation: Introduction of the acetyl group can be done using acetyl chloride or acetic anhydride in the presence of a base.

tert-Butyl Protection: The carboxyl group can be protected using tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially converting the acetyl group to a carboxylic acid.

Reduction: Reduction reactions might target the carbonyl group, converting it to an alcohol.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or at the acetyl group.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents or nucleophiles like amines or alcohols.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Halogenated compounds or substituted isoquinolines.

Scientific Research Applications

Biological Activities

Research indicates that tert-butyl 7-acetyl-3,4-dihydroisoquinoline-2(1H)-carboxylate exhibits several promising biological activities:

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

- Antimicrobial Activity : The isoquinoline structure is often associated with antimicrobial properties. Compounds similar to this compound have demonstrated effectiveness against various bacterial strains.

- Antitumor Effects : There is growing interest in the potential of this compound as an antitumor agent. Its structural analogs have shown significant cytotoxicity against cancer cell lines, indicating that further exploration of this compound could yield valuable insights into cancer therapy .

Case Studies and Research Findings

A review of literature reveals various studies focusing on the applications and activities of this compound:

Table 1: Summary of Biological Activities

Notable Research Insights

In one study, the compound was evaluated for its anticancer properties against human cancer cell lines (HCT-116 and MCF-7). The results indicated that certain derivatives exhibited IC50 values ranging from 1.9 to 7.52 μg/mL, showcasing its potential as a selective agent against cancer cells while sparing normal cells .

Another investigation highlighted its interaction with various proteins involved in metabolic pathways, suggesting that understanding these interactions could enhance therapeutic applications.

Mechanism of Action

The mechanism of action of tert-Butyl 7-acetyl-3,4-dihydroisoquinoline-2(1H)-carboxylate would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of 7-substituted tetrahydroisoquinoline derivatives is vast. Below is a detailed comparison of tert-Butyl 7-acetyl-3,4-dihydroisoquinoline-2(1H)-carboxylate with analogous compounds, focusing on substituents, synthesis, physical properties, and applications.

Key Differences in Properties and Reactivity

Electron Effects :

- The acetyl group is electron-withdrawing, reducing electron density at the 7-position compared to electron-donating groups like methoxy (7e) or hydroxy (CAS 188576-49-0). This impacts electrophilic substitution reactivity and stability under acidic conditions .

- Bromo and boronate derivatives (e.g., CAS 937048-76-5) are meta-directing, facilitating regioselective functionalization .

Physicochemical Properties: Lipophilicity: Acetyl and trifluoromethylbenzyl derivatives exhibit higher logP values than polar substituents (e.g., amino or hydroxy), enhancing membrane permeability . Solubility: Hydroxy and amino derivatives show improved aqueous solubility due to hydrogen-bonding capabilities .

Synthetic Utility :

- The acetyl group can undergo nucleophilic additions or serve as a directing group for further modifications, whereas bromo substituents enable cross-coupling reactions .

- tert-Butyl 7-boronate-... (CAS 937048-76-5) is pivotal in Suzuki reactions for introducing aryl/heteroaryl groups .

Table 2: Spectroscopic and Analytical Data

Notes:

- *HPLC data for the acetyl derivative estimated based on polarity trends; trifluoromethylbenzyl derivatives (7c) elute later (~30.1 min) due to increased hydrophobicity .

Biological Activity

tert-Butyl 7-acetyl-3,4-dihydroisoquinoline-2(1H)-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C16H21NO3

- Molecular Weight : 275.34 g/mol

- CAS Number : 149353-74-2

The compound features a dihydroisoquinoline skeleton, which is often associated with various pharmacological effects including anti-inflammatory, analgesic, antitumor, and antimicrobial activities.

Biological Activities

Anti-inflammatory and Analgesic Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), suggesting its potential as a therapeutic agent for conditions like arthritis and other inflammatory diseases .

Antitumor Activity

The isoquinoline structure is known for its antitumor properties. Preliminary studies have shown that this compound can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation. For instance, it has been reported to affect the PI3K/Akt pathway, which is crucial for cancer cell growth.

Antimicrobial Effects

This compound has also been studied for its antimicrobial activity. It exhibits inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .

Case Studies

- Anti-inflammatory Study : A study conducted on animal models showed that administration of this compound resulted in a significant reduction in paw edema compared to control groups. This suggests its efficacy in reducing inflammation in vivo .

- Antitumor Research : In vitro assays using human cancer cell lines demonstrated that this compound could reduce cell viability significantly at concentrations as low as 10 µM. The study indicated that the compound triggers apoptotic pathways leading to cancer cell death .

Comparative Analysis with Related Compounds

| Compound Name | Key Functional Groups | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | Acetyl group | Anti-inflammatory | Tert-butyl ester |

| tert-Butyl 7-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate | Hydroxy group | Antimicrobial | Hydroxyl functionality |

| tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate | Amino group | Potential antitumor | Amino functionality |

| tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate | Nitro group | Varies widely | Nitro functionality |

The biological activities of this compound can be attributed to its structural features that allow interaction with various biological targets:

- Protein Interaction : Initial studies suggest that the compound may interact with proteins involved in metabolic pathways. Understanding these interactions can help elucidate its therapeutic potential further.

- Cell Signaling Modulation : The compound appears to modulate key signaling pathways involved in inflammation and tumorigenesis, providing a basis for its use in treating related diseases .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing tert-Butyl 7-acetyl-3,4-dihydroisoquinoline-2(1H)-carboxylate, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves functionalization of the isoquinoline core. For example, bromo-substituted analogs (e.g., 7-bromo derivatives) are synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) using tert-butyl carbamate-protected intermediates . To introduce the acetyl group, a Friedel-Crafts acylation or metal-mediated coupling (e.g., with acetyl boronates) could be employed, leveraging the reactivity of the 7-position. Reaction optimization includes temperature control (e.g., microwave-assisted synthesis at 100°C ), solvent selection (e.g., THF or DMF), and stoichiometric ratios of catalysts (e.g., Pd(dppf)Cl₂) .

Q. How is the structure of this compound validated experimentally?

- Methodology : Structural confirmation relies on NMR (¹H, ¹³C, and DEPT for stereochemistry), high-resolution mass spectrometry (HREIMS), and HPLC for purity assessment. For example, analogs with trifluoromethyl or cyano substituents were characterized by distinct ¹⁹F-NMR signals and retention time shifts in reversed-phase HPLC . Comparative analysis with bromo or fluoro derivatives (e.g., CAS 258515-65-0 ) helps confirm substitution patterns.

Advanced Research Questions

Q. What methodologies are used to resolve contradictions in reactivity data for 7-substituted isoquinoline derivatives?

- Methodology : Discrepancies in reactivity (e.g., competing side reactions during acetylation) are addressed via kinetic studies and computational modeling (DFT). For instance, steric hindrance from the tert-butyl group may slow acylation at the 7-position, requiring elevated temperatures or Lewis acid catalysts (e.g., AlCl₃). Contrasting data between bromo and acetyl derivatives can be analyzed by comparing electronic effects (e.g., Hammett parameters) and substituent-directed regioselectivity .

Q. How do structural modifications at the 7-position impact the compound’s biological activity, and what assays are suitable for evaluation?

- Methodology : Structure-activity relationship (SAR) studies involve synthesizing analogs (e.g., 7-cyano, 7-methoxy) and testing their binding to targets like bromodomains (BRD7/9) or opioid receptors . Assays include:

- Enzyme inhibition : Fluorescence polarization or SPR for binding affinity.

- Cellular activity : Cytotoxicity (MTT assay) or gene expression profiling.

Substituent effects (e.g., acetyl vs. amino groups) are quantified using IC₅₀ values and molecular docking simulations .

Q. What experimental designs optimize the compound’s stability under physiological conditions?

- Methodology : Stability studies in PBS or simulated gastric fluid (pH 1.2–7.4) monitor degradation via LC-MS. For example, tert-butyl esters are prone to hydrolysis, so pro-drug strategies (e.g., masking the carboxylate) or formulation with cyclodextrins may enhance stability . Accelerated stability testing (40°C/75% RH) identifies degradation pathways (e.g., oxidation of the acetyl group) .

Q. How can computational tools predict the compound’s reactivity in novel synthetic pathways?

- Methodology : Density functional theory (DFT) calculates activation energies for proposed mechanisms (e.g., nucleophilic acyl substitution). Software like Gaussian or Schrödinger predicts regioselectivity in cross-coupling reactions . Retrosynthetic analysis using tools like Synthia or Reaxys identifies feasible routes for introducing the acetyl group while preserving the dihydroisoquinoline core .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.